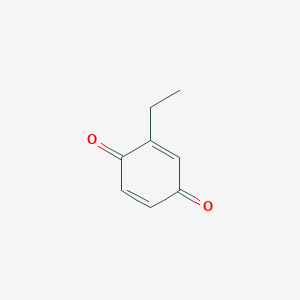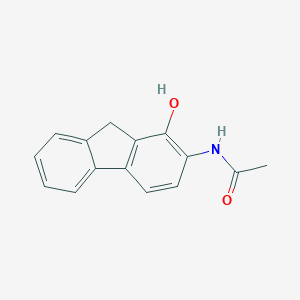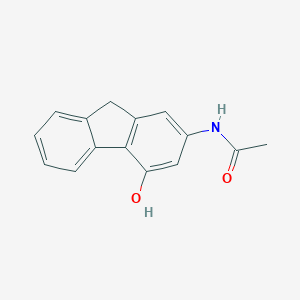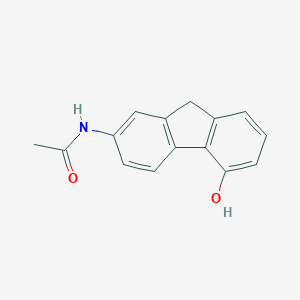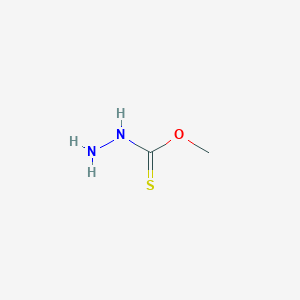
O-methyl hydrazinecarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Computational Investigation
O-Methyl hydrazinecarbothioate has been explored in computational studies. For instance, a study by Singh et al. (2018) utilized quantum chemical calculations to understand its geometry optimization, vibration frequencies, and electronic structure parameters. This research highlights its conformational behavior and molecular interactions, aiding in understanding its structure and stability (B. Singh, Rajeev Singh, Bhoopendra Singh, & Dilip Kumar, 2018).
Synthesis and Biological Activity
Research into the synthesis and biological activity of derivatives of O-methyl hydrazinecarbothioate is significant. Mahapatra et al. (2013) investigated the cytostatic and antiviral activity of its derivatives, indicating potential in biomedical applications, especially in antiviral therapies (Manojkumar Mahapatra et al., 2013).
Fluorescent Probe Development
Jung et al. (2019) reported on the development of a turn-on type fluorescent probe based on O-methyl hydrazinecarbothioate. This study demonstrates its application in detecting hydrazine, suggesting its utility in environmental monitoring and possibly in diagnostic assays (Yuna Jung et al., 2019).
Antimalarial Agent Development
Research by Scovill et al. (1984) explored the use of O-methyl hydrazinecarbothioate derivatives as potential antimalarial agents. This study underscores its potential in developing new therapeutic agents for treating malaria (J. Scovill et al., 1984).
Antimicrobial and Antituberculosis Activity
Prajapati et al. (2019) synthesized novel compounds involving O-methyl hydrazinecarbothioate and evaluated their antimicrobial and antituberculosis activity. This research indicates its significance in creating new antimicrobial agents (Neelam P. Prajapati et al., 2019).
Cancer Therapy Potential
Research has also explored the potential of O-methyl hydrazinecarbothioate derivatives in cancer therapy. For example, Gomha et al. (2015) evaluated its cytotoxicity and found promising antitumor activities against specific cancer cell lines, highlighting its potential in oncology (S. M. Gomha, S. Ahmed, & A. Abdelhamid, 2015).
Safety And Hazards
特性
IUPAC Name |
O-methyl N-aminocarbamothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2OS/c1-5-2(6)4-3/h3H2,1H3,(H,4,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWHCOPMPXKPNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-methyl hydrazinecarbothioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

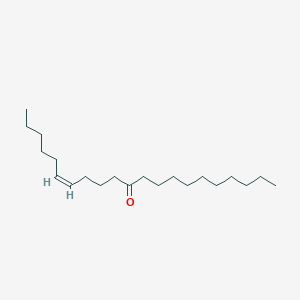
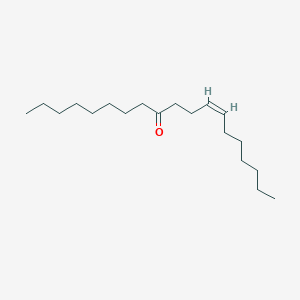
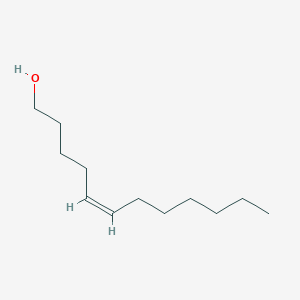
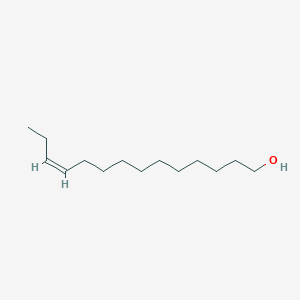
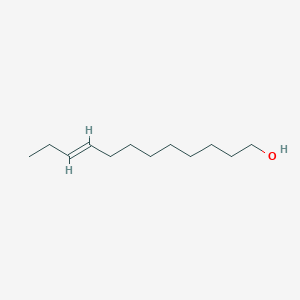
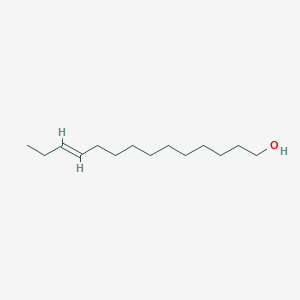
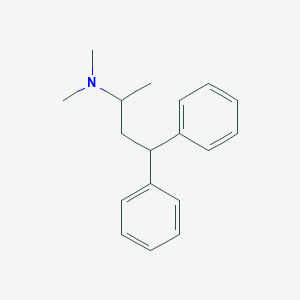
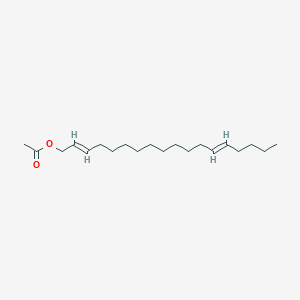
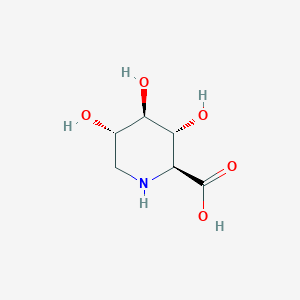
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
